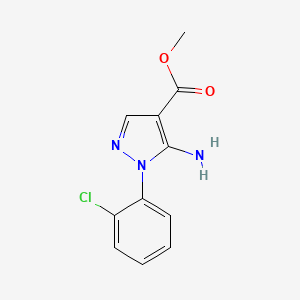

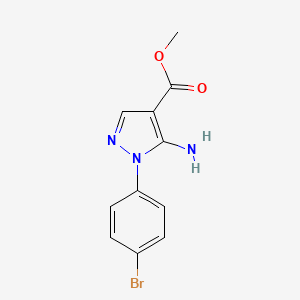

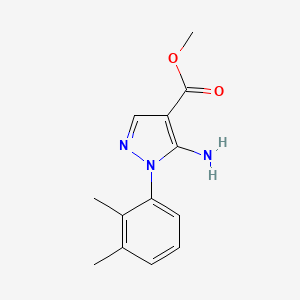

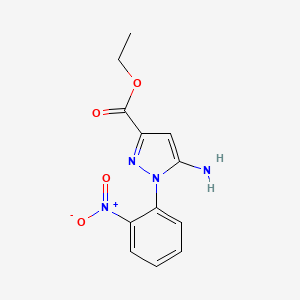

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, often involves multicomponent reactions (MCRs). One such method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . Another method involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a nitrophenyl group and a carboxylate group .科学的研究の応用

Synthesis and Utility in Heterocyclic Compound Development

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a significant precursor in the synthesis of a variety of heterocyclic compounds. The versatility of related compounds, such as DCNP and its derivatives, is evident in their role as building blocks for creating a diverse range of heterocycles. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, highlighting their utility in the synthesis of heterocyclic compounds and dyes. The unique reactivity of these compounds allows for mild reaction conditions and the generation of versatile cynomethylene dyes from various precursors, making them valuable in the field of organic synthesis (Gomaa & Ali, 2020).

Contribution to Medicinal Chemistry

In medicinal chemistry, pyrazoline derivatives, including those related to this compound, have shown promising pharmacological effects. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The vast array of pharmacological effects and the potential for new transformations make these derivatives a focal point for research and drug development (Shaaban, Mayhoub & Farag, 2012).

Implications in Heterocyclic Aromatic Amine Research

This compound-related structures, such as PhIP, have been studied extensively due to their formation and fate during food processing and their potential carcinogenic effects. The intricate interactions between lipids and carbohydrates in the formation and elimination of these compounds, as well as their contribution to the carbonyl chemistry in foods upon processing and storage, are critical areas of research. This understanding is crucial for evaluating the biological effects and exposures of these compounds (Zamora & Hidalgo, 2015).

作用機序

Target of Action

Similar compounds like 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities

Mode of Action

For instance, 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, possibly by interacting with microbial cell components and disrupting their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways in microbial cells, leading to their death

Result of Action

Similar compounds have been known to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .

将来の方向性

The future directions for research on “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more research could be conducted to improve the synthesis methods and understand the mechanisms of action of these compounds .

特性

IUPAC Name |

methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZINTOBYNFKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)